molecular formula C16H24N2O B5809230 N'-[(E)-bicyclo[2.2.1]hept-2-ylmethylidene]bicyclo[2.2.1]heptane-2-carbohydrazide

N'-[(E)-bicyclo[2.2.1]hept-2-ylmethylidene]bicyclo[2.2.1]heptane-2-carbohydrazide

Cat. No.: B5809230
M. Wt: 260.37 g/mol
InChI Key: SETCSWXEUHFLEF-RQZCQDPDSA-N
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Description

N’-[(E)-bicyclo[221]hept-2-ylmethylidene]bicyclo[221]heptane-2-carbohydrazide is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-bicyclo[2.2.1]hept-2-ylmethylidene]bicyclo[2.2.1]heptane-2-carbohydrazide typically involves the condensation of bicyclo[2.2.1]heptane-2-carbohydrazide with an aldehyde or ketone derivative of bicyclo[2.2.1]heptane. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-bicyclo[2.2.1]hept-2-ylmethylidene]bicyclo[2.2.1]heptane-2-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.

    Substitution: Nucleophiles such as halides, amines, or thiols; often in the presence of a catalyst.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-[(E)-bicyclo[2.2.1]hept-2-ylmethylidene]bicyclo[2.2.1]heptane-2-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its stability and functional versatility.

Mechanism of Action

The mechanism by which N’-[(E)-bicyclo[2.2.1]hept-2-ylmethylidene]bicyclo[2.2.1]heptane-2-carbohydrazide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]heptane-2-carbohydrazide: A precursor in the synthesis of the target compound.

    Bicyclo[2.2.1]hept-2-ene: A related bicyclic compound with different reactivity and applications.

    Bicyclo[2.2.1]heptane-2-carboxaldehyde: Another bicyclic compound used in organic synthesis.

Uniqueness

N’-[(E)-bicyclo[221]hept-2-ylmethylidene]bicyclo[22

Properties

IUPAC Name

N-[(E)-2-bicyclo[2.2.1]heptanylmethylideneamino]bicyclo[2.2.1]heptane-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O/c19-16(15-8-11-2-4-13(15)6-11)18-17-9-14-7-10-1-3-12(14)5-10/h9-15H,1-8H2,(H,18,19)/b17-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SETCSWXEUHFLEF-RQZCQDPDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2C=NNC(=O)C3CC4CCC3C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2CC1CC2/C=N/NC(=O)C3CC4CCC3C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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